2-Fluorophenylisocyanide

heterocyclic chemistry multicomponent reactions medicinal chemistry

Researchers building nitrogen-rich heterocycle libraries often encounter synthetic dead ends when using unsubstituted isocyanides. 2-Fluorophenylisocyanide (CAS 77897-04-2) solves this bottleneck with its ortho-fluorine atom, which acts as a built-in leaving group for post-Ugi intramolecular SNAr cyclization-a tandem sequence unachievable with phenylisocyanide or 4-fluorophenylisocyanide. This bifunctional reagent enables one-pot construction of tetrazoloquinoxaline scaffolds for drug discovery and provides a tunable ligand profile for radiopharmaceutical research. Standard pack sizes (5 mg, 25 mg, 1 g, bulk custom) are available with expedited global shipping and custom synthesis support.

Molecular Formula C7H4FN
Molecular Weight 121.11 g/mol
CAS No. 77897-04-2
Cat. No. B1334164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorophenylisocyanide
CAS77897-04-2
Molecular FormulaC7H4FN
Molecular Weight121.11 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC=CC=C1F
InChIInChI=1S/C7H4FN/c1-9-7-5-3-2-4-6(7)8/h2-5H
InChIKeyVFNJIWJRUXUBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bifunctional Isocyanide Reagent for Heterocycle Synthesis


2‑Fluorophenylisocyanide (CAS 77897‑04‑2) is an aryl isocyanide reagent characterized by a fluorine atom in the ortho position of the phenyl ring, with the molecular formula C₇H₄FN and a molecular weight of 121.11 g/mol . This structural arrangement confers dual reactivity: the isocyanide group participates in multicomponent reactions such as the Ugi‑tetrazole reaction, while the ortho‑fluorine substituent provides a reactive handle for subsequent nucleophilic aromatic substitution (SNAr) [1]. This bifunctional nature is the primary basis for its use in constructing fused heterocyclic systems, distinguishing it from simpler aryl isocyanides that lack a second reactive site.

Bifunctional reagent for tandem Ugi/SNAr heterocycle synthesis
Ortho-fluorine enables intramolecular SNAr cyclization
Distinguished from generic aryl isocyanides lacking a leaving group

Why Generic Aryl Isocyanides Cannot Substitute


Direct substitution of 2‑fluorophenylisocyanide with other aryl isocyanides, such as phenylisocyanide or 4‑fluorophenylisocyanide, is not feasible in applications requiring an ortho‑leaving group for post‑condensation cyclization. The ortho‑fluorine atom is a prerequisite for the tandem Ugi/SNAr sequence, enabling an intramolecular nucleophilic displacement that forms the tricyclic core [1]. Unsubstituted phenylisocyanide lacks a leaving group entirely, while the para‑fluorine in 4‑fluorophenylisocyanide is sterically and electronically incapable of participating in the same intramolecular cyclization due to its distance from the reaction center [2]. Consequently, the choice of isocyanide is dictated by the specific synthetic route, and generic substitution leads to a failure in forming the desired fused heterocyclic architecture [3].

Missing leaving groupPhenylisocyanide lacks an ortho-leaving group and cannot undergo the required intramolecular cyclization.
Incorrect substitution pattern4‑Fluorophenylisocyanide’s para-fluorine is sterically and electronically unable to participate in the same SNAr ring closure.
Route-specific requirementGeneric substitution leads to failure in forming the target fused tetrazoloquinoxaline architecture.

Evidence for Selecting This Reagent Over Alternatives


Tandem Ugi/SNAr Cyclization

2‑Fluorophenylisocyanide is a uniquely enabling reagent for the construction of fused tetrazolo[1,5‑a]quinoxalines via a Ugi‑tetrazole reaction followed by an SNAr cyclization. This tandem sequence is only possible because the ortho‑fluorine serves as a leaving group for the intramolecular nucleophilic attack by a tetrazole nitrogen [1]. The reaction proceeds in good yields, and the resulting tricyclic scaffold is formed with high diversity [2].

Tandem Ugi/SNAr Cyclization
Class-level inference
Enables Ugi-tetrazole/SNAr tandem sequence vs. Phenylisocyanide: no cyclization vs. 4‑Fluorophenylisocyanide: para‑fluorine cannot participate
Ortho-fluorine is a structural requirement for this scaffold.
Reported synthetic methodology; validate with specific substrate scope.
heterocyclic chemistry multicomponent reactions medicinal chemistry

Differential Reactivity in Metal Complex Formation

While direct data for the ortho isomer is not available, studies on the para isomer (4‑fluorophenylisocyanide) demonstrate that fluorinated aryl isocyanides can induce complete ligand exchange to form hexakis(isocyanide) complexes, a behavior not observed with alkyl isocyanides under similar conditions [1]. 2‑Fluorophenylisocyanide is predicted to exhibit distinct reactivity compared to its para analog due to the electronic and steric influence of the ortho‑fluorine substituent, as reasoned by density functional theory‑derived electrostatic potential at the isocyanide carbon [2].

Metal Complex Reactivity
Class-level inference
Predicted distinct reactivity based on ortho‑substitution effects vs. p‑Fluorophenylisocyanide: complete ligand exchange observed vs. Alkyl isocyanides: only partial exchange
Fluorination position alters coordination chemistry and ligand exchange.
Direct ortho-isomer data not available; class‑level reasoning.
coordination chemistry radiopharmaceuticals isocyanide ligands

Synthetic Utility for Fused Tetrazoloquinoxalines

The use of 2‑fluorophenylisocyanide in the Ugi‑tetrazole reaction affords the tricyclic tetrazolo[1,5‑a]quinoxaline moiety in good yields and with high diversity, enabling the preparation of compound libraries for biological screening [1]. This contrasts with simpler isocyanides, which may not provide a pathway to these complex, nitrogen‑rich fused heterocycles [2].

Scaffold Accessibility
Class-level inference
Yields fused tetrazolo[1,5‑a]quinoxalines with high diversity vs. Generic aryl isocyanides: do not yield same scaffold
Enables a unique synthetic pathway for nitrogen‑rich heterocycle libraries.
Based on published Ugi‑tetrazole methodology.
combinatorial chemistry library synthesis drug discovery

Electronic Effects of Fluorine Substitution

The review 'Fluorinated Isocyanides—More than Ligands with Unusual Properties' establishes that fluorination of isocyanides significantly alters their electronic properties, affecting their behavior as ligands in coordination chemistry [1]. The strong electron‑withdrawing nature of fluorine, particularly in the ortho position, influences the σ‑donor/π‑acceptor character of the isocyanide ligand, which can be a key differentiator in catalysis and materials science applications [2].

Electronic Tuning
Class-level inference
Altered σ‑donor/π‑acceptor ratio due to ortho‑fluorine vs. Non‑fluorinated phenylisocyanide: fixed electronic profile
Fluorine actively tunes electronic properties for ligand design.
General fluorinated isocyanide review; verify for specific metal systems.
physical organic chemistry electronic effects ligand design

Optimal Application Scenarios


Fused Tetrazoloquinoxaline Libraries

In drug discovery programs requiring rapid access to diverse, nitrogen‑rich heterocyclic scaffolds, 2‑fluorophenylisocyanide is the reagent of choice. Its ability to participate in a Ugi‑tetrazole reaction followed by an SNAr cyclization enables the one‑pot construction of complex tetrazoloquinoxalines, a scaffold with potential biological activity [1]. This tandem process is not achievable with non‑fluorinated or para‑fluorinated isocyanides, making 2‑fluorophenylisocyanide essential for building compound libraries around this specific pharmacophore [2].

Technetium and Rhenium Radiopharmaceuticals

For research into ⁹⁹ᵐTc or ¹⁸⁸Re‑based diagnostic and therapeutic agents, 2‑fluorophenylisocyanide offers a unique ligand profile. While direct data is limited, class‑level evidence suggests that the ortho‑fluorine substitution can modulate the ligand exchange kinetics and the stability of the resulting metal complexes [1]. This tunability is critical for optimizing the biodistribution and clearance properties of radiopharmaceuticals, differentiating it from non‑fluorinated isocyanide ligands [2].

Coordination Complexes with Tailored Electronic Properties

In catalysis and materials science, the electron‑withdrawing ortho‑fluorine substituent on 2‑fluorophenylisocyanide provides a means to fine‑tune the electronic environment of a metal center [1]. This can be exploited to create catalysts with altered activity or selectivity, or to design functional materials with specific optoelectronic characteristics, offering an advantage over unsubstituted phenylisocyanide where the electronic properties are fixed [2].

Application
Selection Property
Validation Focus
Tetrazoloquinoxaline library synthesis
Ortho‑fluorine leaving group for tandem Ugi/SNAr
Scaffold diversity and cyclization efficiency
Radiopharmaceutical metal complex research
Ortho‑fluorine electronic tuning of isocyanide ligand
Ligand exchange kinetics and complex stability
Tailored electronic properties in catalysis
Electron‑withdrawing ortho‑fluorine effect
σ‑donor/π‑acceptor ratio modulation

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